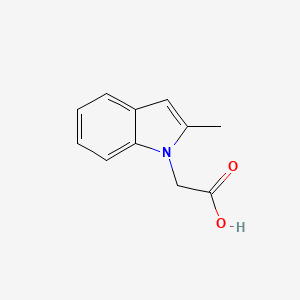

(2-Methylindol-1-yl)acetic acid

Descripción

Historical and Current Significance of (2-Methylindol-1-yl)acetic acid in Academic Inquiry

While its isomer, indole-3-acetic acid, has a long and storied history as a primary plant auxin, the academic journey of this compound is more contemporary. Its significance has grown with the increasing interest in creating structural analogs of biologically active indoles to probe structure-activity relationships (SAR). Early research into indole (B1671886) derivatives often focused on modifications of the indole-3-acetic acid structure to understand the requirements for auxin activity. However, the synthesis and study of other isomers, including N-substituted derivatives like this compound, have become more prominent as researchers seek novel compounds with distinct pharmacological profiles. Currently, this compound and its derivatives are being investigated for their potential as anti-inflammatory, and anticancer agents, moving beyond the traditional realm of plant growth regulation.

Overview of Key Research Areas Pertaining to this compound

The research landscape for this compound is multifaceted, with several key areas of investigation:

Synthetic Chemistry: A significant focus lies in developing efficient and selective synthetic routes to this compound and its derivatives. This includes the exploration of various catalytic systems and reaction conditions to control the regioselectivity of N-alkylation of the 2-methylindole (B41428) core. nih.gov The Fischer indole synthesis remains a fundamental method for creating the initial indole structure. researchgate.net

Medicinal Chemistry: A primary driver of research into this compound is its potential as a scaffold for the development of new therapeutic agents. Studies are exploring its utility in designing molecules with anti-inflammatory properties, potentially targeting enzymes like microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1). nih.gov Furthermore, the broader class of indole derivatives is under intense investigation for anticancer applications.

Biological Evaluation: Researchers are actively engaged in evaluating the biological activities of this compound and its derivatives. This involves in vitro and in vivo studies to determine their efficacy and to elucidate their mechanisms of action at the cellular and molecular levels. This includes investigating their interactions with specific enzymes and receptors.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value |

| CAS Number | 86704-55-4 |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.21 g/mol |

| Physical State | Solid |

Note: Experimental values for properties like melting and boiling points can vary depending on the source and purity.

Structure

3D Structure

Propiedades

IUPAC Name |

2-(2-methylindol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-8-6-9-4-2-3-5-10(9)12(8)7-11(13)14/h2-6H,7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGICLRNAZXDKAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80389582 | |

| Record name | (2-Methyl-1H-indol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86704-55-4 | |

| Record name | (2-Methyl-1H-indol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Methylindol 1 Yl Acetic Acid

Classic Synthetic Approaches to Indole-1-acetic Acid Derivatives

The synthesis of the indole (B1671886) nucleus is a cornerstone of heterocyclic chemistry, with several classic named reactions providing foundational routes to indole derivatives. These methods, while sometimes requiring harsh conditions, are historically significant and still find application. For the synthesis of (2-Methylindol-1-yl)acetic acid, these methods are typically employed to construct the 2-methylindole (B41428) core, which is subsequently alkylated.

One of the most prominent methods is the Fischer Indole Synthesis , discovered by Emil Fischer in 1883. thermofisher.comwikipedia.org This reaction involves heating an arylhydrazone, formed from an arylhydrazine and a ketone or aldehyde, in the presence of a Brønsted or Lewis acid catalyst. wikipedia.orgtestbook.com To obtain the 2-methylindole core, phenylhydrazine (B124118) can be reacted with acetone. For direct synthesis of an indole-acetic acid derivative, a keto-acid like levulinic acid can be used. nih.gov The reaction proceeds through a phenylhydrazone intermediate, which isomerizes to an enamine, followed by a researchgate.netresearchgate.net-sigmatropic rearrangement and subsequent cyclization and aromatization to yield the indole. wikipedia.org

Another classic route is the Bischler-Möhlau Indole Synthesis . This method forms a 2-aryl-indole by reacting an α-bromo-acetophenone with an excess of aniline. wikipedia.orgchemeurope.com While traditionally used for 2-aryl indoles, its principles of cyclizing an α-arylaminoketone are fundamental. drugfuture.comdrugfuture.com Though known for harsh conditions and sometimes unpredictable yields, modern modifications have improved its utility. wikipedia.orgchemeurope.com

The Madelung Synthesis is another historical method that involves the intramolecular cyclization of an N-phenylalkanamide at high temperatures using a strong base, such as sodium amide or sodium ethoxide. orgsyn.orgquimicaorganica.org For the synthesis of 2-methylindole, N-acetyl-o-toluidine is the required precursor, which upon heating with a base like sodium amide, cyclizes to form the indole ring. orgsyn.org

A direct and classic method for adding the acetic acid moiety to the indole nitrogen is through N-alkylation . A well-established procedure involves reacting the indole with an α-haloacetate, such as ethyl 2-bromoacetate, in the presence of a base. The use of phase-transfer catalysts, like tetrabutylammonium (B224687) bromide, in a biphasic system (e.g., benzene (B151609) and aqueous sodium hydroxide) can facilitate this reaction, leading to high yields of the corresponding indole-1-acetic acid ester, which is then hydrolyzed to the final acid. chemicalbook.com

Modern Synthetic Routes for this compound

Contemporary synthetic chemistry offers a range of more efficient, selective, and milder alternatives to the classic methods. These routes provide greater control over the reaction and allow for the synthesis of more complex and functionalized indole derivatives.

Alkylation Strategies at the Indole Nitrogen

The most direct synthesis of this compound involves the N-alkylation of 2-methylindole. Modern approaches have refined this strategy to improve yields and simplify procedures.

A common laboratory method involves a two-step protocol: first, the deprotonation of the indole's N-H group using a strong base like sodium hydride (NaH) to form a nucleophilic indole anion. youtube.com This anion is then reacted with an alkylating agent, such as an α-bromo ester, in an SN2 reaction. youtube.com This approach is analogous to the Williamson ether synthesis. youtube.com

Microwave-assisted synthesis has emerged as a powerful tool to accelerate organic reactions. N-alkylation of indoles can be conducted under microwave irradiation, often in the absence of a solvent or in a high-boiling polar solvent like DMF, significantly reducing reaction times. google.com

Organocatalysis provides another modern avenue for N-alkylation. Chiral phosphoric acids, for instance, can catalyze the enantioselective N-alkylation of indoles with suitable electrophiles like aza-p-quinone methides, generated in situ from N-protected p-aminobenzylic alcohols. mdpi.com

| Alkylation Method | Reagents | Key Features | Reference |

| Phase-Transfer Catalysis | Indole, Ethyl 2-bromoacetate, NaOH, Tetrabutylammonium bromide | Biphasic system; high yield; classic but effective. | chemicalbook.com |

| Base-Mediated (SN2) | Indole, Sodium Hydride, α-bromo ester | Forms a potent nucleophile; common lab-scale method. | youtube.com |

| Microwave-Assisted | Indole, Alkylating agent, Optional solvent (e.g., DMF) | Rapid reaction times; can be solvent-free. | google.com |

| Organocatalysis | Indole, Electrophile (e.g., aza-p-quinone methide), Chiral Phosphoric Acid | Enantioselective; mild conditions. | mdpi.com |

| Iron Catalysis | Indoline (B122111), Alcohol, Iron complex (catalyst), then oxidation | N-alkylation of indoline followed by aromatization to indole. | nih.gov |

Ring-Closing Reactions for Indole Core Formation

Modern advancements have also enhanced the classic ring-closing reactions to produce the 2-methylindole core with greater efficiency and under milder conditions.

The Fischer indole synthesis remains highly relevant, with modern variations improving its scope and practicality. For example, the reaction can be performed in low-melting eutectic mixtures (deep eutectic solvents) of tartaric acid and dimethylurea, which act as both the solvent and catalyst, allowing the reaction to proceed under mild conditions that tolerate sensitive functional groups. organic-chemistry.org

Ring-closing metathesis (RCM) has become a powerful strategy for constructing cyclic systems, including indole-fused heterocycles. rsc.org This method involves using a ruthenium or molybdenum catalyst to form a new double bond within a molecule, leading to ring formation. A suitable diene precursor derived from a pyrrole (B145914) can undergo an RCM/tautomerization sequence to yield the indole core. organic-chemistry.org

Functionalization of Precursor Molecules

This strategy involves synthesizing a functionalized indole precursor that can be converted to the target molecule in a subsequent step. A notable example is a palladium-catalyzed coupling reaction between an iodoaniline and a protected propargyl alcohol to form an indole-3-methanol derivative. tandfonline.com This intermediate can then undergo further transformations, such as conversion of the hydroxyl group to a nitrile, followed by hydrolysis to yield the acetic acid side chain. tandfonline.com This multi-step approach allows for the introduction of various functional groups and the construction of complex indole acetic acid analogues.

Catalytic Methods in this compound Synthesis

Catalysis, particularly using transition metals, has revolutionized indole synthesis, enabling reactions that were previously difficult or impossible and providing high levels of selectivity.

Transition Metal-Catalyzed Coupling Reactions

Transition metals like palladium, copper, rhodium, and iron are at the forefront of modern indole synthesis. nih.govthieme-connect.commdpi.comnih.gov These catalysts facilitate a wide array of transformations, including cross-coupling, C-H activation, and annulation reactions.

Palladium catalysis is arguably the most versatile tool in this context. The Buchwald-Hartwig amination has been adapted to a palladium-catalyzed version of the Fischer indole synthesis, where aryl bromides are coupled with hydrazones. wikipedia.org Palladium catalysts are also used in oxidative annulation reactions, where anilines react with alkynes or styrenes, cyclizing through double C-H activation to form the indole ring. mdpi.com Furthermore, palladium-catalyzed intramolecular α-arylation is a key step in domino reactions to build substituted indoles. mdpi.com

Copper catalysis offers a cost-effective and powerful alternative. Copper catalysts can be used in multicomponent reactions, for example, reacting 2-methylindole with aromatic aldehydes and other dienophiles to generate complex spiro-fused carbazoles. nih.gov Copper can also catalyze the C-H activation of indoles, using a common solvent like N,N-dimethylformamide (DMF) as a methylenating reagent to synthesize diindolylmethanes. liv.ac.uk

Iron catalysis has been developed for the selective N-alkylation of indoles. An iron complex can catalyze the reaction between an indoline and an alcohol, leading to the N-alkylated indoline, which is then oxidized in a one-pot, two-step sequence to the corresponding N-alkylated indole. nih.gov This method provides a sustainable alternative to using traditional alkyl halides. nih.gov

| Catalyst System | Reaction Type | Description | Reference(s) |

| Palladium(0)/Ligand | Cross-Coupling / Annulation | Enables Buchwald modification of Fischer synthesis; oxidative annulation of anilines and alkynes. | wikipedia.orgmdpi.com |

| Copper(I) or (II) | Multicomponent / C-H Activation | Catalyzes cascade reactions to form complex indoles; uses DMF as a methylene (B1212753) bridge source. | nih.govliv.ac.uk |

| Rhodium(III) | C-H Functionalization / Annulation | Allows for regioselective C-H activation and annulation to build complex fused-indole systems. | nih.gov |

| Iron Complex | N-Alkylation / Oxidation | Catalyzes N-alkylation of indolines with alcohols, followed by oxidation to N-alkylated indoles. | nih.gov |

Organocatalytic Approaches

The direct N-alkylation of the indole nucleus presents a formidable challenge due to the comparable nucleophilicity of the N-1 and C-3 positions. While organocatalysis has emerged as a powerful tool for the asymmetric functionalization of indoles, its application to the selective N-alkylation of 2-substituted indoles like 2-methylindole is an area of ongoing research. nih.govnih.gov

Organocatalytic strategies have been successfully employed for the alkylation of indoles, primarily at the C-3 position, using chiral amines such as imidazolidinones. nih.govacs.org These catalysts operate via an iminium ion activation mechanism, facilitating the conjugate addition of indoles to α,β-unsaturated aldehydes with high enantioselectivity. nih.govacs.org

For the specific synthesis of this compound, an organocatalytic approach would likely involve the N-alkylation of 2-methylindole with a suitable two-carbon electrophile, such as an α-haloacetate. A potential, though not yet extensively documented, strategy could employ chiral phase-transfer catalysts. These organocatalysts, often derived from cinchona alkaloids, are known to facilitate the alkylation of N-H bonds under mild, biphasic conditions. nih.gov The chiral catalyst would form an ion pair with the indolide anion, guiding the electrophile to the nitrogen atom and potentially inducing enantioselectivity if a prochiral electrophile were used.

Another conceptual organocatalytic route involves the use of bifunctional catalysts that can activate both the indole nitrogen and the electrophile. For instance, a chiral N,N'-dioxide could act as a Lewis base to deprotonate the indole and as a Lewis acid to coordinate with the electrophile, thereby directing the alkylation to the nitrogen atom. acs.org

While direct, highly efficient organocatalytic methods for the synthesis of this compound are still under development, the principles of organocatalysis offer a promising avenue for future innovations in this area.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound is essential for developing sustainable and environmentally benign processes. Key areas of focus include the use of greener solvents, alternative energy sources, and catalytic methods that minimize waste.

Table 1: Application of Green Chemistry Principles in Indole Alkylation

| Green Chemistry Principle | Application in the Synthesis of this compound | Research Findings |

| Safer Solvents and Auxiliaries | Replacement of traditional volatile organic compounds (VOCs) with greener alternatives. | The use of bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) has been explored for similar alkylation reactions, offering lower toxicity and easier recycling. researchgate.netnih.gov Water has also been successfully used as a solvent for the N-alkylation of indolines, leveraging its non-toxic and non-flammable nature. organic-chemistry.org |

| Design for Energy Efficiency | Utilization of alternative energy sources to reduce energy consumption. | Microwave irradiation has been shown to accelerate the synthesis of indole derivatives, often leading to shorter reaction times and higher yields compared to conventional heating. rsc.org |

| Catalysis | Employment of catalytic methods to improve atom economy and reduce waste. | Iron-catalyzed C-H alkylation of indoles represents a sustainable approach using an earth-abundant and non-toxic metal. rsc.org Cobalt-catalyzed "borrowing hydrogen" methodology for the C-H alkylation of indoles with alcohols is another green strategy that generates water as the only byproduct. rsc.org Phase-transfer catalysis (PTC) is an inherently green technique as it often uses water as a solvent and allows for the use of catalytic amounts of the phase-transfer agent. nih.govd-nb.info |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. | Catalytic C-H activation and "borrowing hydrogen" methodologies exhibit high atom economy by avoiding the use of pre-functionalized starting materials and stoichiometric reagents. rsc.orgrsc.org |

Phase-transfer catalysis (PTC) stands out as a particularly relevant green methodology for the synthesis of this compound. A typical PTC reaction would involve the reaction of 2-methylindole with an alkylating agent like ethyl chloroacetate (B1199739) in a biphasic system (e.g., water and an organic solvent) with a catalytic amount of a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt). This method avoids the need for strong, anhydrous bases and often proceeds under mild conditions, contributing to a greener synthetic profile.

Stereochemical Considerations in Analog Synthesis

While this compound itself is achiral, the synthesis of its analogs where a chiral center is introduced is of significant interest, particularly for the development of new therapeutic agents. Stereochemical control in the synthesis of such analogs can be achieved through various asymmetric catalytic methods. mdpi.com

The introduction of a chiral center on the acetic acid side chain is a common strategy. For example, the synthesis of an analog with a substituent at the α-position of the acetic acid moiety, (α-R-2-Methylindol-1-yl)acetic acid, would require an enantioselective alkylation step. This could be accomplished using a chiral organocatalyst, such as a chiral amine, to catalyze the reaction between 2-methylindole and a prochiral α,β-unsaturated ester. nih.gov The catalyst would create a chiral iminium ion, leading to a facial-selective Michael addition of the indole.

Alternatively, a chiral phase-transfer catalyst could be employed in the alkylation of 2-methylindole with a racemic α-halo ester, potentially leading to a kinetic resolution of the racemic electrophile or a dynamic kinetic asymmetric transformation.

The synthesis of analogs with a chiral center on the indole ring itself is also a possibility. For instance, an organocatalytic asymmetric allylic alkylation of a 2-methyl-3-substituted indole derivative can introduce a stereocenter at the C-3 position. rsc.org

Table 2: Chiral Catalysts in the Synthesis of Indole Derivatives

| Catalyst Type | Reaction | Stereochemical Outcome | Reference |

| Chiral Amine (Imidazolidinone) | Conjugate addition of indoles to α,β-unsaturated aldehydes | High enantioselectivity at the β-carbon of the product. | nih.gov |

| Chiral Phosphoric Acid | N-alkylation of indoles with ethyl glyoxylate (B1226380) derivatives | Formation of chiral N,O-aminal indole derivatives with high enantioselectivity. | mdpi.com |

| Chiral Biscinchona Alkaloid | Asymmetric allylic alkylation of 2-methyl-3-nitroindoles | Good yields and enantioselectivities for the functionalized indole derivatives. | rsc.org |

| Chiral N,N'-Dioxide-Metal Complex | Conjugate addition of indoles to β,γ-unsaturated α-ketoesters | Controlled reversal of enantioselectivity depending on the metal used. | acs.org |

These examples demonstrate that the principles of asymmetric catalysis are well-established in indole chemistry and can be readily applied to the synthesis of chiral analogs of this compound, providing access to a diverse range of stereochemically defined molecules for further investigation.

Chemical Reactivity and Derivatization of 2 Methylindol 1 Yl Acetic Acid

Reactivity of the Indole (B1671886) Nucleus in (2-Methylindol-1-yl)acetic acid

The indole nucleus is an electron-rich aromatic system, which dictates its susceptibility to certain types of chemical reactions. The presence of the acetic acid group at the N1-position and the methyl group at the C2-position influences the regioselectivity and reactivity of the indole ring.

Electrophilic Aromatic Substitution Reactions

The indole ring is highly activated towards electrophilic aromatic substitution due to the electron-donating nature of the nitrogen atom. wvu.edumasterorganicchemistry.com The general mechanism involves the attack of an electrophile by the π-electron system of the aromatic ring, leading to the formation of a carbocation intermediate, which then loses a proton to restore aromaticity. masterorganicchemistry.com For N-substituted indoles like this compound, electrophilic attack typically occurs at the C3-position.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) onto the aromatic ring, usually with a mixture of nitric acid and sulfuric acid. youtube.com

Halogenation: Introduction of a halogen (e.g., Br, Cl) using reagents like bromine in acetic acid or N-chlorosuccinimide. wvu.eduyoutube.com

Sulfonation: Introduction of a sulfonic acid group (-SO3H). masterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide with a Lewis acid catalyst. youtube.commasterorganicchemistry.com

The directing effect of the substituents on the indole ring plays a crucial role in determining the position of substitution. Activating groups generally direct incoming electrophiles to the ortho and para positions. wvu.edu

Nucleophilic Additions and Substitutions

While less common than electrophilic substitution due to the electron-rich nature of the indole ring, nucleophilic reactions can occur under specific conditions. Nucleophilic substitution on the indole ring itself is generally difficult. However, the presence of electron-withdrawing groups can facilitate such reactions.

Michael addition, a type of nucleophilic addition, involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. researchgate.net While not directly applicable to the indole nucleus of this compound in its ground state, derivatives with appropriate activating groups could potentially undergo such reactions.

Modifications at the 2-Methyl Group

The methyl group at the C2-position of the indole ring offers another site for chemical modification. One approach involves the direct generation of a C,N-dianion from 2-methylindole (B41428), which can then be functionalized. This has been achieved by treating 2-methylindole with a combination of butyllithium (B86547) (BuLi) and potassium tert-butoxide (BuOK), allowing for regiospecific functionalization of the 2-methyl group. rsc.org

Transformations of the Acetic Acid Moiety

The acetic acid functional group (-CH2COOH) is a versatile handle for a wide array of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Esterification and Amidation Reactions

Esterification: this compound can be readily converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. wpmucdn.comyoutube.com This reaction is an equilibrium process, and often requires heating and the use of a catalyst like concentrated sulfuric acid. youtube.com For instance, the reaction with methanol (B129727) would yield methyl (2-methylindol-1-yl)acetate.

Amidation: The carboxylic acid can also be converted to amides by reacting it with an amine. Direct reaction of a carboxylic acid with an amine typically forms a salt. libretexts.org Therefore, the carboxylic acid is usually first converted to a more reactive derivative, such as an acyl chloride or an acid anhydride (B1165640), which then reacts with a primary or secondary amine to form the amide. libretexts.org

Reduction and Oxidation Pathways

Reduction: The carboxylic acid group of this compound can be reduced to a primary alcohol. A powerful reducing agent like lithium aluminum hydride (LiAlH4) is typically required for this transformation, as weaker reducing agents like sodium borohydride (B1222165) are generally not effective. khanacademy.orglibretexts.orglibretexts.org The reaction proceeds through an aldehyde intermediate, which is further reduced to the alcohol. libretexts.orglibretexts.org Borane (BH3) complexed with a solvent like tetrahydrofuran (B95107) (THF) can also be used and is known to be more chemoselective for carboxylic acids. khanacademy.org

Oxidation: While the acetic acid moiety is already in a relatively high oxidation state, the indole nucleus itself can be susceptible to oxidation. Strong oxidizing agents can potentially lead to cleavage of the indole ring. For example, ruthenium tetroxide (RuO4) is a powerful oxidant capable of cleaving aryl rings to carboxylic acids. harvard.edu The specific outcome of an oxidation reaction would depend heavily on the reagent and reaction conditions employed.

Formation of Anhydrides and Acid Chlorides

The conversion of the carboxylic acid group of this compound into an acid chloride or anhydride is a key step for creating activated intermediates for further synthesis, such as in the formation of esters and amides.

Acid Chlorides: The most common and efficient method for preparing an acid chloride from a carboxylic acid is by treatment with thionyl chloride (SOCl₂), often in an inert solvent. prepchem.comchemistryabc.com The reaction proceeds readily, with the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), being gaseous, which simplifies purification. chemistryabc.com

Reaction Scheme for Acid Chloride Formation: this compound + SOCl₂ → (2-Methylindol-1-yl)acetyl chloride + SO₂ + HCl

Alternatively, reagents such as phosphorus pentachloride (PCl₅) or oxalyl chloride ((COCl)₂) can be employed. prepchem.com The use of oxalyl chloride is often preferred for its mild reaction conditions.

Anhydrides: Symmetric anhydrides of this compound can be synthesized. A standard method involves reacting the corresponding acid chloride with the sodium salt of the carboxylic acid (sodium (2-methylindol-1-yl)acetate). libretexts.org This nucleophilic acyl substitution reaction yields the anhydride and sodium chloride.

Reaction Scheme for Anhydride Formation: (2-Methylindol-1-yl)acetyl chloride + Sodium (2-methylindol-1-yl)acetate → (2-Methylindol-1-yl)acetic anhydride + NaCl

Another approach involves the dehydration of the carboxylic acid using a strong dehydrating agent, although this can sometimes require harsh conditions. youtube.com

Synthesis of Structurally Modified Analogs for Structure-Activity Relationship (SAR) Studies

To explore the therapeutic potential of this compound, analogs are synthesized to investigate how structural changes affect biological activity. These Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds. mdpi.comrsc.orgresearchgate.net

Exploration of Substituent Effects

The biological activity of indole derivatives can be significantly modulated by introducing various substituents onto the aromatic ring system. nih.govacs.org For this compound, SAR studies would systematically explore the impact of different functional groups at positions 4, 5, 6, and 7 of the indole nucleus. Modifications could also be made to the acetic acid side chain.

Key modifications would include:

Electronic Effects: Introducing electron-donating groups (e.g., methoxy (B1213986), alkyl) or electron-withdrawing groups (e.g., halogen, nitro, cyano) to probe the importance of electron density in the indole ring for receptor binding.

Steric Effects: Varying the size of the substituent to understand the spatial requirements of the binding pocket.

Hydrophobicity/Hydrophilicity: Modifying the lipophilicity of the molecule with substituents to influence properties like cell membrane permeability and solubility.

Table 1: Potential Substitutions on the this compound Scaffold for SAR Studies

| Position of Substitution | Substituent (R) | Potential Effect on Properties |

| Indole Ring (4, 5, 6, 7) | -F, -Cl, -Br | Increases lipophilicity, alters electronic properties |

| Indole Ring (4, 5, 6, 7) | -OCH₃ | Increases electron density, potential H-bond acceptor |

| Indole Ring (4, 5, 6, 7) | -CF₃ | Strong electron-withdrawing, increases lipophilicity |

| Indole Ring (4, 5, 6, 7) | -NO₂ | Strong electron-withdrawing, potential H-bond acceptor |

| Acetic Acid α-carbon | -CH₃ | Increases steric bulk and lipophilicity |

Isosteric Replacements in Derivatives

Isosteric and bioisosteric replacement is a key strategy in drug design to improve the pharmacokinetic and pharmacodynamic properties of a lead compound. technologypublisher.comnih.gov This involves replacing a functional group with another that has similar physical or chemical properties. drughunter.com

For this compound, the carboxylic acid group is a primary target for bioisosteric replacement to potentially enhance membrane permeability, reduce metabolic liability, or modulate target affinity. technologypublisher.comnih.gov

Common bioisosteres for the carboxylic acid moiety include:

Tetrazole: A widely used replacement that maintains an acidic proton but has a different spatial arrangement and pKa. nih.govdrughunter.com

Acyl Sulfonamide: This group can also act as a proton donor and engage in similar hydrogen bonding interactions.

Hydroxamic Acid: Another potential acidic mimic.

Hydroxyisoxazole/Hydroxy-1,2,4-oxadiazole: These heterocycles can serve as less acidic bioisosteres.

The indole ring itself could also be replaced by other bicyclic heteroaromatic systems like indazole or benzimidazole (B57391) to explore different electronic distributions and hydrogen bonding patterns. mdpi.com

Table 2: Potential Bioisosteric Replacements for the Carboxylic Acid Group

| Original Group | Bioisosteric Replacement | Key Properties |

| Carboxylic Acid (-COOH) | 1H-Tetrazole | Acidic, similar pKa, different geometry |

| Carboxylic Acid (-COOH) | Acyl Sulfonamide (-CONHSO₂R) | Acidic, can improve lipophilicity |

| Carboxylic Acid (-COOH) | Hydroxy-1,2,4-oxadiazole | Less acidic, may improve permeability |

| Indole | Indazole | Bioisostere with altered N-atom position |

| Indole | Benzimidazole | Bioisostere with altered N-atom positions |

Mechanistic Investigations of Reaction Pathways Involving this compound

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting potential side products.

The formation of (2-Methylindol-1-yl)acetyl chloride from the parent acid and thionyl chloride follows a well-established nucleophilic acyl substitution mechanism. The carboxylic acid's hydroxyl group attacks the sulfur atom of thionyl chloride, followed by chloride ion attack on the carbonyl carbon and subsequent collapse of the tetrahedral intermediate to release the acid chloride, SO₂, and HCl.

The synthesis of an anhydride from an acid chloride and a carboxylate salt is also a classic nucleophilic acyl substitution. libretexts.org The carboxylate anion acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of the acid chloride. The tetrahedral intermediate then collapses, expelling the chloride ion as the leaving group.

Other potential mechanistic pathways for this molecule could involve the indole ring itself. The indole nucleus is electron-rich and susceptible to electrophilic aromatic substitution . The substitution pattern would be directed by the existing 2-methyl and 1-acetic acid groups. Protonation of the indole ring typically occurs at the C3 position, which would deactivate the pyrrole (B145914) ring towards electrophilic attack. google.com Therefore, reactions under strongly acidic conditions might lead to substitution on the benzene (B151609) portion of the indole ring. Mechanistic studies, potentially involving isotopic labeling or computational analysis, would be required to fully elucidate the reactivity and regioselectivity under various conditions. acs.org

Biological and Pharmacological Research on 2 Methylindol 1 Yl Acetic Acid

In Vitro Cellular and Molecular Studies

In vitro studies, which are conducted in a controlled environment outside of a living organism, are crucial for elucidating the direct effects of a compound on cells and their molecular machinery.

A thorough review of scientific literature reveals a notable absence of published studies investigating the cellular responses to (2-Methylindol-1-yl)acetic acid in established research models. Consequently, there is no available data to populate a table on this topic.

There is currently no scientific evidence to suggest that this compound modulates any specific intracellular signaling pathways. Research in this area has not been published in the available scientific literature.

Detailed investigations into the direct interactions of this compound with cellular components and organelles have not been reported in the scientific literature. Therefore, its potential to target or localize to specific subcellular structures remains unknown.

Identification and Characterization of Molecular Targets

Identifying the molecular targets of a compound is a critical step in understanding its mechanism of action.

No studies have been published to date that evaluate the inhibitory or activatory effects of this compound on any specific enzymes. As such, a data table detailing its enzymatic activity cannot be constructed.

The affinity of this compound for specific biological receptors, as well as its functional profile as a potential agonist or antagonist, has not been characterized in the available scientific research. While studies on other methylindole derivatives have shown interactions with receptors like the aryl hydrocarbon receptor, no such data exists for this compound. nih.gov

Protein-Ligand Interaction Analyses

The interaction of a chemical compound with proteins is fundamental to its biological activity. Such interactions are often investigated using computational and experimental methods to understand the binding affinity and mode of action. These analyses can predict how a molecule might function within a biological system.

However, a comprehensive review of the scientific literature reveals a lack of specific studies focused on the protein-ligand interaction analyses of this compound. While general methodologies for studying such interactions are well-established, their direct application to this particular compound has not been documented in available research.

Mechanistic Elucidation of Biological Actions

Understanding the precise mechanism by which a compound exerts its biological effects is a crucial step in pharmacological research. This involves pinpointing its molecular targets and the subsequent cellular pathways that are modulated.

Investigation of Mode of Action at the Molecular Level

Detailed investigations into the molecular mode of action for this compound are not extensively reported in the current scientific literature. Such studies would typically involve identifying specific enzymes, receptors, or other protein targets that the compound interacts with to initiate a biological response. For instance, research on other indole-containing molecules has shown a wide range of activities, including anti-inflammatory actions through the inhibition of enzymes like cyclooxygenase (COX). However, specific data confirming a similar mechanism for this compound is not available.

Pathway Analysis through Transcriptomics and Proteomics in Research Settings

Transcriptomics and proteomics are powerful tools used to analyze the expression of genes and proteins in a cell or tissue in response to a compound. This provides a broad view of the biological pathways affected.

There is a notable absence of published research utilizing transcriptomic or proteomic approaches to investigate the effects of this compound. While studies on unrelated compounds or even general acetic acid have employed these techniques to understand cellular stress responses, this level of pathway analysis has not been applied to this compound according to available scientific records. nih.govnih.gov

Ex Vivo Applications of this compound in Research Models

Ex vivo studies, which are conducted on tissues or organs outside the living organism, serve as a bridge between in vitro and in vivo research. They allow for the examination of a compound's effects in a more complex biological environment than cell cultures.

Use in Tissue Explant Studies

Tissue explant studies involve the culture of small pieces of tissue, which maintain their three-dimensional structure and cellular heterogeneity. This model is valuable for assessing the pharmacological or toxicological effects of a compound. At present, there are no specific research articles detailing the use of this compound in tissue explant studies.

Utility in Organotypic Culture Systems

Organotypic culture systems are a more advanced form of ex vivo research where the three-dimensional structure and function of an organ are preserved for a period. These systems are highly valuable for studying complex biological processes. A review of the literature indicates that the utility of this compound in organotypic culture systems has not been a subject of published research.

Structure-Activity Relationship (SAR) Analysis of this compound and its Derivatives

The structure-activity relationship (SAR) of this compound and its derivatives is a critical area of investigation for the development of new therapeutic agents. While extensive research has been conducted on the related indole-3-acetic acid scaffold, particularly in the context of anti-inflammatory drugs like Indomethacin, the specific SAR of this compound, where the acetic acid moiety is attached to the indole (B1671886) nitrogen at position 1, presents a distinct profile. The general SAR for indole acetic acid derivatives as anti-inflammatory agents provides a foundational understanding.

Key structural features of this compound and its analogs that influence their biological activity include modifications to the carboxylic acid group, substitutions on the indole nucleus, and the nature of the group at the 2-position.

Influence of the Carboxylic Acid Group:

The carboxylic acid functional group is a crucial component for the anti-inflammatory activity of this class of compounds. Its acidic nature is considered important for binding to the target enzymes, such as cyclooxygenase (COX).

Replacement of the Carboxyl Group: Substitution of the carboxylic acid with other acidic functional groups generally leads to a decrease in biological activity. youtube.com

Ester and Amide Analogs: Conversion of the carboxylic acid to its corresponding ester or amide analogs typically results in inactive compounds. youtube.com This highlights the necessity of the free carboxylic acid for activity.

Substitutions on the Indole Ring System:

Modifications at various positions on the bicyclic indole structure have a significant impact on the pharmacological profile.

Methyl Group at Position 2: The presence of a methyl group at the 2-position of the indole ring is considered to be highly favorable for anti-inflammatory activity when compared to aryl substitutions at the same position. youtube.com

Substitution at Position 5: The introduction of various substituents at the 5-position of the indole ring has been shown to enhance activity. Groups such as methoxy (B1213986) (-OCH3), fluoro (-F), dimethylamino (-N(CH3)2), and methyl (-CH3) at this position result in compounds with greater potency than the unsubstituted parent indole analog. youtube.com

Acylation of the Indole Nitrogen: For indole-3-acetic acids, acylation of the indole nitrogen with groups other than the p-substituted benzoyl group of Indomethacin, such as aliphatic or arylalkyl carboxylic acids, tends to reduce activity. youtube.com However, in the case of this compound, the acetic acid group itself is on the nitrogen, defining the core structure. Further modifications to this N-acetic acid chain would be a key area for SAR exploration.

General SAR Principles for Indole Acetic Acid Derivatives

The following table summarizes the general structure-activity relationship principles for indole acetic acid derivatives based on available research.

| Structural Modification | Effect on Anti-inflammatory Activity | Reference |

| Replacement of Carboxylic Acid | Decreased activity | youtube.com |

| Conversion to Amide | Inactive | youtube.com |

| Methyl Group at C2-position | More active than aryl substitution | youtube.com |

| Substitution at C5-position (e.g., -OCH3, -F) | Increased activity | youtube.com |

| Acylation of Indole Nitrogen (in Indole-3-acetic acids) | Decreased activity (generally) | youtube.com |

It is important to note that while these general principles, largely derived from studies on indole-3-acetic acid derivatives, provide a valuable framework, dedicated and systematic SAR studies on a broad series of this compound derivatives are not extensively reported in publicly available literature. Such studies would be essential to fully elucidate the specific influence of various substituents on the biological activity of this particular scaffold.

Computational and Theoretical Chemistry of 2 Methylindol 1 Yl Acetic Acid

Conformational Analysis and Molecular Modeling

Energy Minimization and Conformational Sampling

Energy minimization calculations would be the first step in a computational analysis of (2-Methylindol-1-yl)acetic acid. These calculations identify the most stable three-dimensional arrangement of the atoms in the molecule, known as the global minimum energy conformation. By systematically rotating the rotatable bonds—primarily the C-C and C-N bonds of the acetic acid substituent—a potential energy surface can be generated. This surface maps the energy of the molecule as a function of its geometry, revealing all low-energy conformers and the energy barriers between them.

A hypothetical energy profile for the rotation around the N-CH₂ bond would likely show distinct energy minima corresponding to different orientations of the carboxylic acid group relative to the indole (B1671886) plane. The results of such an analysis are typically presented in a data table, as shown in the hypothetical example below.

Table 1: Hypothetical Low-Energy Conformers of this compound

| Conformer | Dihedral Angle (C2-N1-Cα-Cβ) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | 0° | 2.5 |

| 2 | 60° | 0.0 |

| 3 | 120° | 1.8 |

| 4 | 180° | 3.0 |

(This data is hypothetical and for illustrative purposes only.)

Molecular Dynamics Simulations to Predict Solution Behavior

While gas-phase calculations are informative, the behavior of this compound in solution is critical for understanding its real-world properties. Molecular dynamics (MD) simulations model the movement of the molecule and surrounding solvent molecules over time. An MD simulation of this compound in a solvent like water or dimethyl sulfoxide (B87167) would reveal how intermolecular interactions, such as hydrogen bonding between the carboxylic acid group and the solvent, influence its conformational preferences.

These simulations can predict dynamic properties like the root-mean-square deviation (RMSD) of the molecule's backbone, providing insight into its flexibility. For instance, studies on acetic acid in water have shown how hydrogen bonding networks are formed and broken. nih.govrsc.org A similar study on this compound would elucidate how the bulky indole group affects these interactions.

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic properties of a molecule, which are fundamental to its reactivity and spectroscopic characteristics.

Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a common method for investigating the electronic structure of molecules. For this compound, DFT calculations could determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and the electrophilicity index. These values are crucial for predicting how the molecule will behave in chemical reactions. For example, a computational study on novel thiazolidinone derivatives containing an indole moiety successfully used HOMO-LUMO gaps to assess the chemical reactivity of the synthesized compounds. jmchemsci.com

Table 2: Hypothetical Reactivity Descriptors for this compound (Calculated at the B3LYP/6-31G level)*

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.2 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 4.7 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.35 |

| Electrophilicity Index (ω) | 3.16 |

(This data is hypothetical and for illustrative purposes only.)

Prediction of Spectroscopic Properties for Elucidation of New Compounds

Quantum chemical calculations can predict various spectroscopic properties, including NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic absorption spectra. These theoretical spectra can be invaluable in confirming the structure of a newly synthesized compound by comparing the calculated results with experimental data.

For instance, in a study on 2-(5-methyl-1-benzofuran-3-yl)acetic acid, a structurally similar compound, DFT calculations were used to compute the IR and Raman spectra of both the monomer and a hydrogen-bonded dimer, which were then compared with the experimental spectra to confirm the molecular structure. researchgate.net A similar approach for this compound would aid in its structural characterization.

Molecular Docking and Ligand-Target Interaction Prediction

Given the prevalence of indole derivatives in drug discovery, molecular docking is a powerful computational technique to predict how this compound might bind to a biological target, such as a protein receptor or enzyme. In a molecular docking simulation, the molecule is computationally "placed" into the binding site of a target protein, and its binding affinity and pose are scored.

For example, molecular modeling studies on diazine indole acetic acid derivatives have been used to understand their structure-activity relationships as inhibitors of the CRTH2 receptor. nih.gov This type of study for this compound would involve docking it into the active site of a relevant protein and analyzing the resulting interactions, such as hydrogen bonds and hydrophobic interactions. The results are often visualized to identify key amino acid residues involved in the binding, which can guide the design of more potent analogs.

Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Docking Score (kcal/mol) | Interacting Residues | Type of Interaction |

|---|---|---|

| -8.5 | Arg120, Gln154 | Hydrogen Bond |

| Tyr210, Phe214 | Pi-Pi Stacking | |

| Leu124, Val180 | Hydrophobic |

(This data is hypothetical and for illustrative purposes only.)

Analysis of Binding Affinity and Specificity

The binding affinity of a ligand such as this compound to its biological target is a critical determinant of its efficacy. Computational techniques like molecular docking are instrumental in predicting the strength of this interaction, often quantified by metrics such as binding energy and the inhibition constant (Ki). These simulations place the ligand into the binding site of a protein to identify the most stable binding pose.

Molecular docking studies on related indole acetic acid derivatives have demonstrated their potential to inhibit enzymes like ectonucleotidases. nih.gov The inhibitory potential, expressed as IC50 values, indicates the concentration of the compound required to inhibit 50% of the enzyme's activity. While specific docking studies on this compound are not extensively documented in publicly available literature, the data from analogous compounds provide a valuable framework for understanding its potential binding affinity. For instance, various indole acetic acid sulfonate derivatives have shown significant inhibitory potential against ectonucleotidases, with IC50 values in the sub-micromolar range. nih.gov

Table 1: Inhibitory Potential (IC50) of Selected Indole Acetic Acid Sulfonate Derivatives Against Ectonucleotidases

| Compound | IC50 (µM) |

|---|---|

| Derivative 5c | 0.45 ± 0.02 |

| Derivative 5e | 0.32 ± 0.01 |

| Derivative 5g | 0.81 ± 0.03 |

| Derivative 5i | 0.56 ± 0.01 |

This table presents data for related indole acetic acid derivatives to illustrate the concept of binding affinity analysis. The specific derivatives are as reported in the cited literature. nih.gov

The specificity of this compound for a particular target over others is also a key aspect that can be explored computationally. By docking the compound against a panel of different proteins, it is possible to predict its selectivity profile. This is crucial for minimizing off-target effects.

Identification of Key Interacting Residues

Molecular docking and molecular dynamics simulations are powerful tools for elucidating the specific amino acid residues within a protein's binding site that interact with a ligand. researchgate.netnih.gov These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are fundamental to the stability of the ligand-protein complex. nih.govresearchgate.net

For this compound, the key interacting residues would likely involve:

The indole ring: This aromatic system can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. It can also form hydrophobic interactions with nonpolar residues.

The acetic acid moiety: The carboxylic acid group is a prime candidate for forming hydrogen bonds with polar or charged amino acid residues like arginine, lysine, histidine, serine, and threonine. It can also participate in ionic interactions with positively charged residues.

The 2-methyl group: This substituent can contribute to hydrophobic interactions within the binding pocket, potentially enhancing binding affinity by displacing water molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. pensoft.netnih.gov By analyzing a set of this compound analogs with known activities, a QSAR model can be developed to predict the activity of new, untested analogs. mdpi.com

A typical QSAR study involves the calculation of a wide range of molecular descriptors for each analog. These descriptors can be classified as:

Constitutional: Related to the molecular formula and weight.

Topological: Describing the connectivity of atoms.

Geometrical: Related to the 3D structure of the molecule.

Physicochemical: Such as lipophilicity (logP) and polarizability.

Quantum-chemical: Including orbital energies (HOMO, LUMO) and partial charges.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates a selection of these descriptors with the observed biological activity. A robust QSAR model is characterized by high correlation coefficients (r²) and predictive power (q²), determined through internal and external validation techniques. pensoft.net

Table 2: Hypothetical QSAR Model for this compound Analogs

| Descriptor | Coefficient | Description |

|---|---|---|

| LogP | +0.45 | A measure of lipophilicity; a positive coefficient suggests that increased lipophilicity enhances activity. |

| Molecular Weight | -0.12 | The mass of the molecule; a negative coefficient may indicate steric hindrance with larger substituents. |

| Dipole Moment | +0.28 | A measure of the molecule's polarity; a positive coefficient suggests that increased polarity is beneficial for activity. |

This table represents a hypothetical QSAR model to illustrate the relationship between molecular descriptors and biological activity.

Such models are invaluable for virtual screening and lead optimization, allowing for the prioritization of the synthesis of compounds with the highest predicted activity.

Advanced Analytical Methodologies for Research Involving 2 Methylindol 1 Yl Acetic Acid

Chromatographic Techniques for Analysis and Purity Assessment

Chromatographic methods are indispensable for separating (2-Methylindol-1-yl)acetic acid from complex mixtures and assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Developing a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

A common approach for the analysis of acetic acid and its derivatives is reverse-phase HPLC. researchgate.netjchr.org In this mode, a nonpolar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase. researchgate.netjchr.org The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.netjchr.orgcetjournal.it Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is frequently employed to achieve efficient separation of compounds with varying polarities. researchgate.net

For the detection of this compound, a UV-Vis detector is typically used, with the wavelength set to an absorbance maximum of the indole (B1671886) chromophore, often around 210 nm or 280 nm. researchgate.netjchr.org Method validation is a critical step to ensure the reliability of the analytical results, encompassing parameters such as specificity, linearity, precision, accuracy, and limits of detection (LOD) and quantitation (LOQ). researchgate.netjchr.org

Table 1: Illustrative HPLC Method Parameters for Indole Acetic Acid Analogs

| Parameter | Condition | Reference |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | jchr.org |

| Mobile Phase | Gradient of aqueous buffer (e.g., orthophosphoric acid) and acetonitrile | researchgate.netjchr.org |

| Flow Rate | 1.0 mL/min | jchr.org |

| Detection | UV at 210 nm | jchr.org |

| Linearity Range | 0.025–7.5 mg/mL | jchr.org |

| LOD | 8.2 ppm | jchr.org |

| LOQ | 24.9 ppm | jchr.org |

Gas Chromatography (GC) for Volatile Derivatives and Impurities

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of carboxylic acids like this compound, derivatization is often necessary to convert them into more volatile forms suitable for GC analysis. nih.govthermofisher.com

A common derivatization strategy involves esterification of the carboxylic acid group. nih.gov This can be achieved through various methods, including reaction with alkyl chloroformates. nih.gov This derivatization not only increases volatility but can also improve chromatographic peak shape and detection sensitivity. thermofisher.com Another approach is the use of silylating agents.

The choice of GC column is critical for achieving good separation. A capillary column with a nonpolar or medium-polarity stationary phase, such as a 5% phenyl methylpolysiloxane, is often employed. thermofisher.comnotulaebotanicae.ro The GC system is typically coupled with a mass spectrometer (GC-MS), which allows for both separation and identification of the analytes based on their mass spectra. nih.govnotulaebotanicae.roresearchgate.net

Chiral Chromatography for Enantiomeric Purity (if applicable to derivatives)

While this compound itself is not chiral, its derivatives can be. For instance, if the acetic acid side chain is modified to create a stereocenter, or if the molecule is used in the synthesis of a chiral product, the assessment of enantiomeric purity becomes critical. Chiral chromatography is the primary technique used for this purpose.

Chiral HPLC methods can be developed to separate enantiomers. researchgate.net This is often achieved by using a chiral stationary phase (CSP) or by adding a chiral selector to the mobile phase. researchgate.net Ligand-exchange chromatography is one such technique where a chiral ligand, complexed with a metal ion (e.g., Cu(II)), is used in the mobile phase to form transient diastereomeric complexes with the enantiomers, allowing for their separation on a standard reversed-phase column. researchgate.net The optimization of separation conditions, including the concentration of the chiral selector, mobile phase pH, organic modifier content, and column temperature, is crucial for achieving good resolution. researchgate.net The construction of N-C chiral axes in N-aryl indole derivatives has also been explored, creating atropisomers that can be separated and analyzed. nih.gov

Spectroscopic Methods for Structural Elucidation of New Compounds and Metabolites

Spectroscopic techniques are essential for the unambiguous identification and structural elucidation of this compound, its derivatives, and any potential metabolites. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the two most powerful methods in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: Proton NMR provides information on the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and the number of protons of each type (integration). For this compound, one would expect to see signals corresponding to the methyl group protons, the methylene (B1212753) protons of the acetic acid side chain, and the aromatic protons of the indole ring. The chemical shifts of the aromatic protons can provide information about the substitution pattern on the indole ring.

¹³C NMR: Carbon-13 NMR provides information about the different types of carbon atoms in the molecule. Each unique carbon atom gives a distinct signal. For this compound, one would expect to see signals for the methyl carbon, the methylene carbon, the carboxylic acid carbon, and the carbons of the indole ring.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing connectivity within the molecule. COSY experiments show correlations between coupled protons, helping to piece together proton networks. HSQC experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Acetic Acid

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

| CH₃ | 2.04 - 2.099 | 20.0 - 25.990 | chemicalbook.comwashington.edubmrb.io |

| COOH | 11.42 - 11.65 | 178.99 - 184.250 | chemicalbook.comwashington.edubmrb.io |

Note: The actual chemical shifts for this compound will be influenced by the indole ring.

Mass Spectrometry (MS and MS/MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight of a compound and its fragmentation pattern.

MS: A standard mass spectrum will show the molecular ion peak (M+ or [M+H]+ or [M-H]-), which gives the molecular weight of the compound. For this compound, the molecular weight is 189.20 g/mol . The isotopic pattern of the molecular ion can also help to confirm the elemental composition.

MS/MS: Tandem mass spectrometry (MS/MS) is used to obtain structural information by inducing fragmentation of a selected precursor ion (typically the molecular ion). The resulting product ions provide clues about the different structural motifs within the molecule. For this compound, characteristic fragmentation patterns would be expected. For example, the loss of the carboxylic acid group (CO₂H) or the entire acetic acid side chain (CH₂COOH) would be anticipated. The fragmentation of the indole ring itself can also provide valuable structural information. Analysis of the fragmentation patterns of related indole derivatives can aid in the interpretation of the spectra.

Table 3: Expected Mass Spectrometry Fragments for Acetic Acid

| Fragment | m/z | Description | Reference |

| [M]+ | 60 | Molecular Ion | chemicalbook.com |

| [M-CH₃]+ | 45 | Loss of a methyl group | chemicalbook.com |

| [M-COOH]+ | 43 | Loss of the carboxyl group | chemicalbook.com |

Note: The fragmentation of this compound will be more complex due to the indole ring.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental analytical techniques employed for the elucidation of molecular structures through the analysis of functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the types of chemical bonds present in a molecule. copbela.org By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that reveals the characteristic vibrational frequencies of different functional groups. copbela.orglibretexts.org

For a molecule like this compound, the IR spectrum would be expected to exhibit several key absorption bands. The carboxylic acid functional group is particularly prominent in an IR spectrum. It displays a very broad O-H stretching vibration in the region of 3300-2500 cm⁻¹, which is a result of hydrogen bonding. libretexts.orglibretexts.org Additionally, a strong, sharp absorption band corresponding to the C=O (carbonyl) stretch of the carboxylic acid is typically observed in the range of 1760-1690 cm⁻¹. libretexts.orgmasterorganicchemistry.com The spectrum would also show C-H stretching vibrations from the methyl group and the aromatic indole ring, typically found just below 3000 cm⁻¹. libretexts.org The C-N stretching of the indole ring and C-O stretching of the acetic acid moiety would appear in the fingerprint region (below 1500 cm⁻¹).

A related compound, 2-[bis(1-methyl-1H-indol-3-yl)methyl]benzoic acid, shows characteristic IR peaks including a broad O-H stretch at 3058 and 2930 cm⁻¹, a C=O stretch at 1676 cm⁻¹, and C=C and C-N/C-O stretches at 1473 cm⁻¹ and within the 1331–1067 cm⁻¹ range, respectively. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for identifying chromophores, which are the parts of a molecule that absorb UV or visible light. The indole ring system in this compound is a strong chromophore.

The UV-Vis spectrum of a compound is influenced by its chemical environment. For instance, the UV-Vis spectrum of a solution containing methanol and acetic acid shows specific absorption patterns. researchgate.net Similarly, the spectrum of a compound in glacial acetic acid can be compared to its spectrum in other solvents like dichloromethane (B109758) to observe shifts in absorption maxima, which can provide insights into solute-solvent interactions. researchgate.net In the analysis of a molecularly imprinted polymer, a UV/Vis spectrum of the washout solution containing methanol and acetic acid revealed a peak at a wavelength of 250 nm, indicating the presence of the template molecule. researchgate.net

For research involving this compound, UV-Vis spectroscopy can be used to confirm the presence of the indole moiety and to quantify the compound in solution, provided a proper calibration curve is established.

Advanced Quantification Techniques in Biological Matrices (for in vitro and ex vivo research)

The accurate quantification of this compound in complex biological matrices such as plasma, urine, or cell culture media is crucial for understanding its behavior in in vitro and ex vivo research settings.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become an indispensable tool for bioanalysis due to its high sensitivity, selectivity, and specificity. core.ac.ukresearchgate.net This technique combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry, allowing for the quantification of analytes at very low concentrations, even in the presence of complex biological matrix components. researchgate.netnih.gov

The development of a robust LC-MS/MS method involves several key steps:

Sample Preparation: This is a critical step to remove interferences from the biological matrix that can cause ion suppression or enhancement, leading to inaccurate results. core.ac.uknih.gov Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE). core.ac.uk The choice of sample preparation method depends on the specific biological fluid and the physicochemical properties of the analyte. core.ac.uk For instance, a study on illicit drugs found that while simple dilution was sufficient for urine samples analyzed by LC-APCI-MS/MS, SPE was necessary for plasma samples to achieve adequate cleanup. core.ac.uk

Chromatographic Separation: An appropriate HPLC or UHPLC column and mobile phase are selected to achieve good separation of the analyte from other components in the sample. core.ac.uklcms.cz Reversed-phase chromatography with a C18 column is commonly used. nih.gov The mobile phase often consists of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous solution containing additives such as formic acid or acetic acid to improve peak shape and ionization efficiency. lcms.cz

Mass Spectrometric Detection: The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode for quantitative analysis. researchgate.net This involves selecting a specific precursor ion of the analyte and then monitoring one or more of its characteristic product ions. This highly selective detection method minimizes interferences and enhances the signal-to-noise ratio. sciex.com The choice of ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is also crucial and depends on the analyte's properties. core.ac.uk

LC-MS/MS methods have been successfully developed and validated for the quantification of a wide range of compounds in biological matrices, achieving low limits of detection and quantification. researchgate.netnih.govnih.gov For example, a method for analyzing acetate (B1210297) in pharmaceutical peptides demonstrated linearity from 0.4 to 25 μg/mL with excellent accuracy and precision. nih.gov Another method for psychoactive drugs in hair achieved low picogram per milligram limits of detection. researchgate.net

Immunoassays are highly specific analytical methods that utilize the binding affinity between an antibody and its target antigen. If specific antibodies against this compound were to be developed, they could form the basis of a sensitive and specific immunoassay for its detection and quantification.

The development of such an immunoassay would involve:

Hapten-Carrier Conjugate Synthesis: this compound, being a small molecule (hapten), would need to be conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), to elicit an immune response and generate antibodies.

Antibody Production: The conjugate would be used to immunize animals (e.g., rabbits, mice) to produce polyclonal or monoclonal antibodies that specifically recognize this compound.

Assay Development: Various immunoassay formats could be employed, such as enzyme-linked immunosorbent assay (ELISA). In a competitive ELISA format, a known amount of labeled this compound would compete with the unlabeled analyte in the sample for a limited number of antibody binding sites. The resulting signal would be inversely proportional to the concentration of the analyte in the sample.

A study on the plant growth hormone indole-3-acetic acid (IAA), a structurally related compound, described the development of a heterologous enzyme immunoassay. nih.gov This assay utilized antibodies raised against IAA linked to a carrier protein and demonstrated high sensitivity and specificity. nih.gov This approach highlights the potential for developing similar immunoassays for other small molecules like this compound for research purposes.

Crystallographic Analysis of this compound and its Co-crystals

Crystallographic analysis, particularly single-crystal X-ray diffraction, provides definitive information about the three-dimensional arrangement of atoms and molecules in a crystalline solid. This technique is invaluable for confirming molecular structure, determining stereochemistry, and understanding intermolecular interactions that govern crystal packing.

Crystal Structure of this compound

For instance, in the crystal structure of a related compound, o-tolyloxy acetic acid (1H-indol-3-yl-methylene)-hydrazide, the structure was confirmed by single-crystal X-ray diffraction, and intermolecular interactions were quantified using Hirshfeld surface analysis. researchgate.net Similarly, the crystal structure of (2-oxo-2H-pyridin-1-yl)-acetic acid hydrazide revealed strong N-H···O hydrogen bonds that form a two-dimensional network. researchgate.net

Co-crystals of this compound

Co-crystals are crystalline structures composed of two or more different molecules held together in a stoichiometric ratio by non-covalent interactions, primarily hydrogen bonding. nih.gov The formation of co-crystals can significantly alter the physicochemical properties of an active pharmaceutical ingredient (API), such as solubility, dissolution rate, and stability, without modifying its chemical structure. nih.govijper.org

The design and synthesis of co-crystals of this compound would involve selecting appropriate co-formers that can form robust hydrogen bonds with the carboxylic acid group of the target molecule. Potential co-formers could include other organic acids, amides, or other molecules with hydrogen bond donor and acceptor sites. For example, co-crystals of the agrochemical cyprodinil (B131803) have been successfully formed with various carboxylic acids, including benzoic acid and succinic acid.

The resulting co-crystals would be characterized by techniques such as powder X-ray diffraction (PXRD) to confirm the formation of a new crystalline phase and single-crystal X-ray diffraction to determine the precise crystal structure. Hirshfeld surface analysis can be employed to visualize and quantify the intermolecular interactions within the co-crystal structure. nih.govresearchgate.net Studies on other compounds have shown that co-crystallization can lead to improved physical properties, such as enhanced thermal stability and modified dissolution profiles.

Emerging Research Applications and Future Directions for 2 Methylindol 1 Yl Acetic Acid

Development of (2-Methylindol-1-yl)acetic acid as a Chemical Probe for Biological Processes

Currently, there is a lack of specific published research detailing the development and application of this compound as a chemical probe. Chemical probes are powerful tools for dissecting biological pathways, and the indoleacetic acid scaffold is a common feature in molecules with biological activity. The development of this compound as a chemical probe would require systematic investigation into its selectivity and mechanism of action for a particular biological target. Future research in this area would be necessary to establish its utility as a tool for studying specific biological processes.

Integration into High-Throughput Screening Libraries for Target Identification

This compound has been identified as a compound of interest in patent literature for inclusion in high-throughput screening (HTS) libraries. Specifically, a patent for phosphate (B84403) mimics and methods of treatment using phosphatase inhibitors lists this compound as a compound that could be used in a high-throughput screening assay. This suggests its potential as a molecular entity for identifying novel inhibitors of phosphatases or other enzymes. The integration of this compound into HTS libraries allows for the rapid screening of this compound against a multitude of biological targets, which could uncover new and unexpected biological activities.

Table 1: Mention of this compound in High-Throughput Screening Context

| Context | Application | Potential Target Class |

| Patent for Phosphate Mimics | High-Throughput Screening Assay | Phosphatase Inhibitors |

This inclusion in screening libraries is a critical first step in the drug discovery pipeline, potentially leading to the identification of new lead compounds for therapeutic development.

Role as a Precursor for Novel Research Reagents and Fluorescent Labels

The chemical structure of this compound, featuring a reactive carboxylic acid group and a modifiable indole (B1671886) ring, makes it a plausible precursor for the synthesis of more complex research reagents. While direct examples of its use are not prevalent in the literature, the indole scaffold is a common core in various biologically active molecules and fluorescent probes. For instance, research on a related compound, a "2-methyl-indole-1-acetic acid lead compound," focused on its optimization to improve permeability for the development of cysteinyl leukotriene receptor antagonists. This highlights the potential of the this compound core as a starting point for medicinal chemistry efforts.

The development of fluorescent labels from indole derivatives is an active area of research. The indole nucleus can be chemically modified to create fluorophores for imaging and sensing applications. Future work could explore the derivatization of this compound to generate novel fluorescent probes for biological research.

Exploration of Unconventional Reactivity and Catalysis

The exploration of unconventional reactivity and catalytic applications of this compound is an area that remains to be investigated. The indole ring system is known to participate in a variety of chemical transformations, and the presence of the acetic acid side chain and the methyl group at the 2-position could impart unique reactivity. Future research could focus on leveraging these structural features in novel catalytic cycles or chemical reactions.

Interdisciplinary Research Opportunities Involving this compound